N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrimidine ring substituted with dimethylamino and dimethyl groups, along with an acetamide functional group
Mechanism of Action
Target of Action
It’s structurally related to acetamide , which targets the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
It’s structurally related to acetamide , which interacts with its target protein to regulate amidase expression .
Biochemical Pathways
It’s structurally related to acetamide , which is involved in the regulation of amidase expression .
Result of Action
It’s structurally related to acetamide , which regulates amidase expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)ethylamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide N-oxide: An oxidized derivative with different chemical properties.
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)ethylamine: A reduced derivative with an amine functional group.
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thioacetamide: A thioamide derivative with sulfur replacing the oxygen in the acetamide group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGLZGKEZFTXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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